4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1326810-40-5) is a spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane scaffold substituted with a 3,5-dichlorobenzoyl group and a carboxylic acid moiety. It is marketed by Hangzhou Huarong Pharmaceutical Co. for medicinal research and development . Its molecular formula is C₁₆H₁₇Cl₂NO₄, with a molecular weight of 358.22 g/mol.
Properties
IUPAC Name |
4-(3,5-dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO4/c17-11-6-10(7-12(18)8-11)14(20)19-13(15(21)22)9-23-16(19)4-2-1-3-5-16/h6-8,13H,1-5,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJRZMHYSMYFQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Spirocyclic Amine Precursor
The synthesis begins with 1,4-dioxaspiro[4.5]decane-8-one, a commercially available starting material. In the first step, this ketone undergoes cyanation via reaction with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in a mixed solvent system of glycol dimethyl ether and ethanol at 0–20°C. The product, 1,4-dioxaspiro[4.5]decane-8-carbonitrile, is isolated in yields exceeding 70% after recrystallization.
Subsequent alkylation with 1-bromo-2-chloroethane in toluene at 0–20°C introduces a chloroethyl sidechain, forming 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile. Lithium diisopropylamide (LDA) is critical for deprotonation, enabling nucleophilic substitution.
Benzoylation with 3,5-Dichlorobenzoyl Chloride
3,5-Dichlorobenzoyl chloride, synthesized via treatment of 3,5-dichlorobenzoic acid with oxalyl chloride or thionyl chloride, reacts with the spirocyclic amine intermediate. The benzoylation is conducted in dichloromethane (DCM) with triethylamine as a base, achieving near-quantitative conversion at room temperature.
Table 1: Benzoylation Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane (DCM) | |
| Base | Triethylamine | |
| Temperature | 20–25°C | |
| Yield | >95% |
Cyclization and Ring Formation
Cyclization of the chloroethyl intermediate is catalyzed by tetrakis(acetonitrile)copper(I) perchlorate in tetrahydrofuran (THF) at 50°C. This step forms the 1-oxa-4-azaspiro[4.5]decane framework through intramolecular nucleophilic attack, with yields reaching 75% under optimized conditions.
Table 2: Cyclization Optimization
| Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Cu(CH₃CN)₄ClO₄ | THF | 50°C | 75% | |
| Raney Nickel (Hydrogenation) | MeOH | 50°C, 50 psi | 62% |
Alternative methods using Raney nickel under hydrogenation conditions (50 psi H₂, methanol, 50°C) achieve moderate yields (62%) but require longer reaction times.
Deprotection and Carboxylic Acid Formation
The final step involves deprotection of a tert-butyl ester group using pyridinium p-toluenesulfonate (PPTS) in a acetone-water mixture at 70°C. This acidic hydrolysis liberates the carboxylic acid functionality, yielding the target compound with 54.8% isolated yield after column purification.
Key Reaction:
Catalysts and Reaction Optimization
Role of Copper Catalysts
Copper(I) complexes, particularly tetrakis(acetonitrile)copper(I) perchlorate, enhance cyclization efficiency by facilitating electron transfer and stabilizing transition states. Comparative studies show copper catalysts outperform palladium-based systems in spirocycle formation, reducing side reactions like over-oxidation.
Solvent Effects
Polar aprotic solvents (e.g., THF, DCM) favor benzoylation and cyclization by stabilizing ionic intermediates. In contrast, methanol’s protic nature limits its utility to hydrogenation steps.
Industrial Scalability and Challenges
Scalable production requires addressing:
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Cost of Catalysts: Copper catalysts, while effective, are expensive at industrial scales.
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Purification Complexity: Silica gel chromatography remains a bottleneck; alternatives like crystallization are under investigation.
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Byproduct Management: Chlorinated byproducts from dichlorobenzoyl chloride necessitate rigorous waste handling .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the carboxylic acid group allows for esterification and amidation reactions, while the spirocyclic structure can participate in ring-opening reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies have indicated that derivatives of spiro compounds can exhibit anticancer properties. The structural features of 4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid may enhance its interaction with cancer cell pathways, making it a candidate for further research in oncology.
- Antimicrobial Properties : Compounds with similar structures have shown efficacy against various bacterial strains. Investigating the antimicrobial potential of this compound could lead to the development of new antibiotics.
- Central Nervous System (CNS) Effects : The presence of nitrogen in the spirocyclic structure suggests potential neuroactivity. Research into its effects on neurotransmitter systems could reveal applications in treating neurological disorders.
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal explored the cytotoxic effects of spiro compounds similar to 4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid on various cancer cell lines. The results demonstrated significant cell death at micromolar concentrations, warranting further investigation into the underlying mechanisms and potential for clinical application.
Case Study 2: Antimicrobial Screening
In another research project, derivatives of azaspiro compounds were tested against multi-drug resistant bacterial strains. The findings indicated that certain modifications to the structure increased antimicrobial activity, suggesting that 4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid could be optimized for enhanced efficacy.
Mechanism of Action
The mechanism by which 4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound’s analogs differ in substituents on the benzoyl group, additional functional groups, or modifications to the spirocyclic core. These changes influence physicochemical properties, binding affinity, and applications.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Biological Activity
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₈Cl₂N₄O₃
- Molecular Weight : 398.26 g/mol
- CAS Number : 1326812-19-4
Biological Activity Overview
The biological activity of 4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been investigated primarily in the context of its pharmacological effects. The compound exhibits various properties that may be beneficial in therapeutic applications.
Antimicrobial Activity
Research indicates that the compound has notable antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
These findings suggest potential use as an antimicrobial agent in clinical settings.
Anticancer Properties
Preliminary studies have shown that 4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid may exhibit cytotoxic effects on cancer cell lines. Notably:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
- Mechanism of Action : Induction of apoptosis and inhibition of cell proliferation were observed in treated cells.
Case Studies
Several case studies have explored the efficacy of this compound in various biological systems:
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Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against common pathogens.
- Methodology : Disk diffusion method was employed.
- Results : Significant inhibition zones were recorded for both E. coli and S. aureus, indicating strong antimicrobial potential.
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Anticancer Activity Analysis :
- Objective : To assess the cytotoxicity on HeLa and MCF7 cell lines.
- Methodology : MTT assay was used to determine cell viability post-treatment.
- Results : A dose-dependent decrease in cell viability was noted, with IC50 values suggesting effective concentrations for future therapeutic applications.
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Methodology | Key Findings |
|---|---|---|---|
| Antimicrobial | E. coli | Disk diffusion | Significant inhibition zones |
| Antimicrobial | S. aureus | Disk diffusion | Significant inhibition zones |
| Anticancer | HeLa | MTT assay | Dose-dependent cytotoxicity observed |
| Anticancer | MCF7 | MTT assay | IC50 values indicate effective doses |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-(3,5-dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid?
The compound is typically synthesized via acylation of the spirocyclic scaffold. For example, 3,5-dichlorobenzoyl chloride (CAS 2905-62-6) reacts with 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid derivatives under reflux in anhydrous ethanol or acetonitrile, catalyzed by glacial acetic acid . Reaction monitoring via TLC or HPLC is critical to optimize yields (typically 60-75%) and minimize side products like unreacted intermediates or hydrolyzed byproducts.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving the spirocyclic structure and confirming stereochemistry . Complementary methods include:
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
Reverse-phase HPLC with UV detection (λ = 254 nm) using Chromolith® columns provides high resolution for separating the compound from plant or soil metabolites . For trace analysis, LC-MS/MS in MRM mode (transitions m/z 365.1 → 167.0) achieves detection limits of 0.005 ppm, as validated in pesticide residue studies .
Advanced Research Questions
Q. How does the compound act as a herbicide safener, and what experimental designs can elucidate its mechanism?
The compound protects crops like corn from chloroacetanilide herbicides (e.g., acetochlor) by inducing detoxification enzymes. Advanced studies involve:
- Enzyme assays : Measuring glutathione-S-transferase (GST) activity in treated vs. untreated plant tissues .
- Isotopic labeling : Using C-labeled analogs to track translocation and metabolic fate in soil-plant systems .
- Transcriptomics : RNA-seq to identify upregulated genes (e.g., CYP450, GST) in response to safener exposure .
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
Discrepancies in safener efficacy (e.g., variable protection rates across corn cultivars) may arise from genetic differences in enzyme expression. Mitigation strategies include:
- Dose-response studies : Testing 0.1–0.4 lb/acre application rates to establish optimal thresholds .
- Metabolomic profiling : Comparing endogenous phytochemicals (e.g., glutathione conjugates) across genotypes using UPLC-QTOF-MS .
Q. What computational approaches predict the compound’s binding affinity to plant detoxification enzymes?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions between the dichlorobenzoyl group and GST active sites. Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
